Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that features a triazolopyrimidine core with a trimethoxyphenyl substituent
Preparation Methods
The synthesis of Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic substitution reaction, often using trimethoxybenzyl chloride as a reagent.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the triazolopyrimidine core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Research: It is used in studies investigating the inhibition of enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR).
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division.
Enzyme Inhibition: It inhibits enzymes like Hsp90 and TrxR, which are involved in cellular stress responses and redox regulation.
Signal Transduction: The compound can modulate signaling pathways by affecting the phosphorylation states of key proteins like ERK2.
Comparison with Similar Compounds
Ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds:
Colchicine: Both compounds inhibit tubulin polymerization, but this compound has additional functional groups that may enhance its specificity and potency.
Trimetrexate: This compound is a dihydrofolate reductase inhibitor, and while it shares the trimethoxyphenyl group, its mechanism of action differs significantly from that of this compound.
Properties
Molecular Formula |
C20H26N4O5 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 5-propyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H26N4O5/c1-6-8-13-16(19(25)29-7-2)17(24-20(23-13)21-11-22-24)12-9-14(26-3)18(28-5)15(10-12)27-4/h9-11,17H,6-8H2,1-5H3,(H,21,22,23) |
InChI Key |
JPJPVMNFMJHMAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OCC |
Origin of Product |
United States |
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